molecular formula C19H23NO4 B12940226 [1-(cyclopentylamino)-1-oxobutan-2-yl] 2H-chromene-3-carboxylate

[1-(cyclopentylamino)-1-oxobutan-2-yl] 2H-chromene-3-carboxylate

Cat. No.: B12940226
M. Wt: 329.4 g/mol
InChI Key: ZTBSBZICMYTTFT-UHFFFAOYSA-N
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Description

[1-(cyclopentylamino)-1-oxobutan-2-yl] 2H-chromene-3-carboxylate is a complex organic compound that features a chromene core structure Chromenes are known for their diverse biological activities and are commonly found in various natural products and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(cyclopentylamino)-1-oxobutan-2-yl] 2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of a chromene derivative with a cyclopentylamine and a butanone derivative under controlled conditions. The reaction may require catalysts such as palladium or other transition metals to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, green chemistry principles might be applied to reduce the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[1-(cyclopentylamino)-1-oxobutan-2-yl] 2H-chromene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

Chemistry

In chemistry, [1-(cyclopentylamino)-1-oxobutan-2-yl] 2H-chromene-3-carboxylate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound may exhibit interesting pharmacological properties. Chromene derivatives are known for their anti-inflammatory, antioxidant, and anticancer activities. Research into this specific compound could reveal similar or novel biological activities.

Medicine

In medicine, this compound could be investigated for its potential as a therapeutic agent. Its structure suggests it might interact with various biological targets, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor for other valuable chemicals. Its synthesis and reactions could be optimized for large-scale production, making it a valuable asset in chemical manufacturing.

Mechanism of Action

The mechanism of action of [1-(cyclopentylamino)-1-oxobutan-2-yl] 2H-chromene-3-carboxylate would depend on its specific interactions with biological targets. Generally, chromene derivatives can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Chromene Derivatives: Other chromene derivatives with similar structures may exhibit comparable biological activities.

    Cyclopentylamine Derivatives: Compounds containing the cyclopentylamine moiety might share some pharmacological properties.

    Butanone Derivatives: Similar compounds with butanone structures could also be relevant for comparison.

Uniqueness

What sets [1-(cyclopentylamino)-1-oxobutan-2-yl] 2H-chromene-3-carboxylate apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. Its specific structure allows for a wide range of chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C19H23NO4

Molecular Weight

329.4 g/mol

IUPAC Name

[1-(cyclopentylamino)-1-oxobutan-2-yl] 2H-chromene-3-carboxylate

InChI

InChI=1S/C19H23NO4/c1-2-16(18(21)20-15-8-4-5-9-15)24-19(22)14-11-13-7-3-6-10-17(13)23-12-14/h3,6-7,10-11,15-16H,2,4-5,8-9,12H2,1H3,(H,20,21)

InChI Key

ZTBSBZICMYTTFT-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1CCCC1)OC(=O)C2=CC3=CC=CC=C3OC2

Origin of Product

United States

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